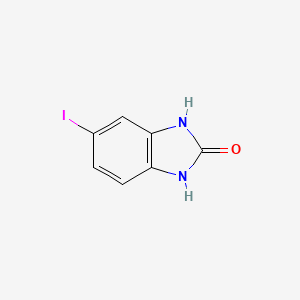

5-Iodo-1,3-dihydro-benzimidazol-2-one

Descripción general

Descripción

5-Iodo-1,3-dihydro-benzimidazol-2-one is a chemical compound with the molecular formula C7H5IN2O and a molecular weight of 260.03 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1,3-dihydro-benzimidazol-2-one typically involves the iodination of 1,3-dihydro-benzimidazol-2-one. One common method includes the reaction of 1,3-dihydro-benzimidazol-2-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvent, temperature, and reaction time is carefully controlled to maximize efficiency and minimize waste .

Análisis De Reacciones Químicas

Types of Reactions

5-Iodo-1,3-dihydro-benzimidazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the iodine atom can lead to the formation of 1,3-dihydro-benzimidazol-2-one.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or ethanol.

Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate in solvents like acetonitrile or water.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as tetrahydrofuran or ethanol.

Major Products Formed

Substitution: Formation of 5-substituted benzimidazol-2-one derivatives.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of 1,3-dihydro-benzimidazol-2-one.

Aplicaciones Científicas De Investigación

5-Iodo-1,3-dihydro-benzimidazol-2-one has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 5-Iodo-1,3-dihydro-benzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom plays a crucial role in its binding affinity and specificity. The compound can inhibit or activate certain biological pathways, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 5-Bromo-1,3-dihydro-benzimidazol-2-one

- 5-Chloro-1,3-dihydro-benzimidazol-2-one

- 5-Fluoro-1,3-dihydro-benzimidazol-2-one

Uniqueness

5-Iodo-1,3-dihydro-benzimidazol-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens like bromine, chlorine, and fluorine result in different reactivity and interaction profiles with biological targets .

Actividad Biológica

5-Iodo-1,3-dihydro-benzimidazol-2-one is a halogenated benzimidazole derivative that exhibits a range of biological activities. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Molecular Formula: CHINO

Molecular Weight: 260.034 g/mol

CAS Number: [Not specified]

Structural Features:

- The presence of the iodine atom at the 5-position enhances the compound's reactivity.

- The benzimidazole framework contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key points include:

- Enzyme Interaction: The compound may inhibit or activate specific enzymes by binding to their active sites. This can influence metabolic pathways and cellular functions significantly.

- Gene Expression Modulation: It has been shown to alter the expression of certain genes, impacting cellular behavior and metabolic processes.

- Biochemical Pathways: The compound influences multiple biochemical pathways, which may lead to antibacterial, antiviral, and anticancer effects .

Biological Activities

This compound has demonstrated a wide range of biological activities:

-

Antimicrobial Activity:

- Exhibits inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens. Minimum inhibitory concentrations (MIC) as low as ≤ 1 μM have been reported for related compounds in the benzimidazole class .

- Research indicates that halogenated derivatives often show enhanced antimicrobial properties compared to their non-halogenated counterparts .

-

Anticancer Properties:

- Studies have indicated that benzimidazole derivatives can act as potent anticancer agents against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC values indicating effective cytotoxicity .

- The mechanism may involve inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .

- Antioxidant Activity:

-

Other Activities:

- Potential anti-inflammatory and antidiabetic effects have also been noted in various studies.

Case Studies and Experimental Data

A selection of studies highlights the diverse applications and effects of this compound:

Pharmacokinetics

Pharmacokinetic studies suggest that the stability and degradation rates of this compound are crucial for its efficacy. Long-term studies indicate that even after metabolism, the compound can exert lasting effects on cellular functions.

Propiedades

IUPAC Name |

5-iodo-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCYVBTDFXAZDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40476982 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40644-14-2 | |

| Record name | 5-IODO-1,3-DIHYDRO-BENZIMIDAZOL-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40476982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.